Intramolecular N⋯H–O Hydrogen Bonding Stabilizes Enol Tautomer and Enhances Crystal Packing
Single-crystal X-ray diffraction analysis of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione reveals an intramolecular N⋯H–O hydrogen bond between the pyridine nitrogen and the enolic hydroxyl proton, which constrains the molecule to a near-planar geometry (torsion angle –179(2)° for C(4)–C(7)–C(8)–C(9), deviation within 0.2 Å from planarity) [1]. This intramolecular interaction, absent in non-pyridyl β-diketones such as 1,1,1-trifluoro-2,4-pentanedione, preorganizes the ligand for metal coordination and reduces conformational entropy penalties upon complexation.
| Evidence Dimension | Molecular planarity and intramolecular hydrogen bonding |
|---|---|
| Target Compound Data | Torsion angle –179(2)°; planar within 0.2 Å; intramolecular N⋯H–O bond present |
| Comparator Or Baseline | Non-pyridyl β-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione): no N-heteroatom, no intramolecular N⋯H–O bond, conformational flexibility greater |
| Quantified Difference | Intramolecular N⋯H–O bond imparts conformational preorganization not available in non-pyridyl analogs |
| Conditions | Single-crystal X-ray diffraction, orthorhombic Aba2 space group, a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, T=291 K, R=0.0414 for 728 unique observed reflections [F≥3σ(F)] |
Why This Matters
Preorganization reduces entropic penalties during metal coordination, enabling more stable and structurally predictable complexes compared to flexible non-pyridyl diketones.
- [1] KoreaScience. Crystal structure of 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione. Journal of the Korean Chemical Society. R=0.0414, Aba2, a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å. View Source
